![molecular formula C10H18F2N2O2 B8090328 tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate](/img/structure/B8090328.png)
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a difluoropiperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate typically involves the protection of amines using tert-butyl carbamate. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O). The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amines .
Chemical Reactions Analysis
tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include bases like LDA, NEt3, and t-BuOK, as well as oxidizing agents like KMnO4 and OsO4 . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Additionally, it is employed in palladium-catalyzed synthesis and has applications in the preparation of various organic compounds .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate involves the protection of amino groups through the formation of a carbamate. The Boc group is cleaved under anhydrous acidic conditions, producing tert-butyl cations. This process is facilitated by the resonance stabilization of the carbonyl oxygen, which acts as a Lewis base .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate include other Boc-protected amines and carbamates such as tert-butyl carbamate and carboxybenzyl (CBz) carbamate . The uniqueness of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate lies in its specific structure, which includes a difluoropiperidine ring, making it distinct from other carbamates.
Properties
IUPAC Name |
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEASWFMIYVAAZ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(CNC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
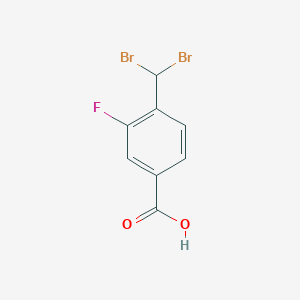
![3-Chloropyrrolo[1,2-a]pyrimidine](/img/structure/B8090263.png)
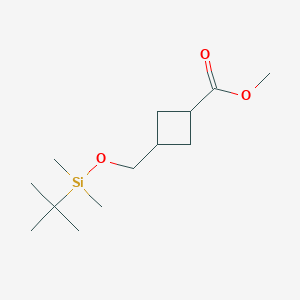
![5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione](/img/structure/B8090277.png)
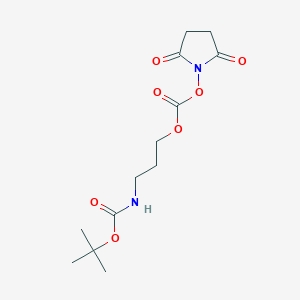
![6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8090283.png)
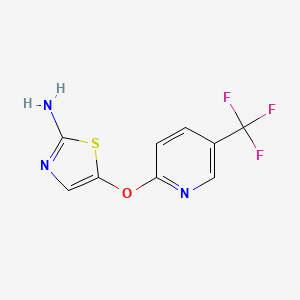
![(7-Chloro-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B8090296.png)
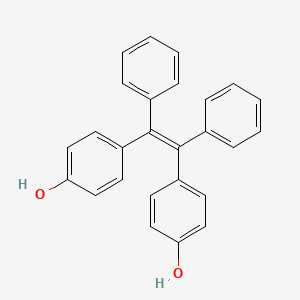
![3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8090307.png)
![(S)-3-(tert-butyl)-4-(4',6'-Dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole--H2S complex](/img/structure/B8090315.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8090318.png)
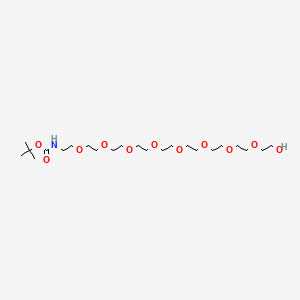
![tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate](/img/structure/B8090321.png)
